molecular formula C16H13N5O3 B12049819 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL

Katalognummer: B12049819
Molekulargewicht: 323.31 g/mol
InChI-Schlüssel: FQOGPUZUPIZPLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is an organic compound that belongs to the class of azo dyes. It is characterized by the presence of a diazenyl group (-N=N-) linking a nitrophenyl group to a pyrazol ring. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL typically involves the diazotization of 4-nitroaniline followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-OL. The reaction conditions include maintaining a low temperature during the diazotization process and using an acidic medium to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is used in various scientific research applications, including:

    Chemistry: As a dye in analytical chemistry for the detection of metal ions.

    Biology: In biological staining to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.

    Industry: Used in the textile industry as a dye for fabrics.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL involves its interaction with molecular targets through the diazenyl group. This group can form stable complexes with metal ions, which is utilized in its applications as a dye and in analytical chemistry. The compound’s ability to undergo various chemical reactions also makes it a versatile tool in scientific research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitrophenylazo-1-naphthol: Another azo dye with similar applications in dyeing and analytical chemistry.

    4-Nitrophenylazo-2-naphthol: Known for its use in biological staining and as a pH indicator.

    4-Nitrophenylazo-3-methyl-1-phenyl-1H-pyrazol-5-OL: A closely related compound with similar chemical properties.

Uniqueness

3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C16H13N5O3

Molekulargewicht

323.31 g/mol

IUPAC-Name

5-methyl-4-[(4-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H13N5O3/c1-11-15(16(22)20(19-11)13-5-3-2-4-6-13)18-17-12-7-9-14(10-8-12)21(23)24/h2-10,19H,1H3

InChI-Schlüssel

FQOGPUZUPIZPLQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.